5-Aminoisothiazole-3,4-dicarbonitrile
CAS No.: 100326-56-5
Cat. No.: VC20742563
Molecular Formula: C5H2N4S
Molecular Weight: 150.16 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 100326-56-5 |
---|---|
Molecular Formula | C5H2N4S |
Molecular Weight | 150.16 g/mol |
IUPAC Name | 5-amino-1,2-thiazole-3,4-dicarbonitrile |
Standard InChI | InChI=1S/C5H2N4S/c6-1-3-4(2-7)9-10-5(3)8/h8H2 |
Standard InChI Key | BZPKVNVQNNDLSH-UHFFFAOYSA-N |
SMILES | C(#N)C1=C(SN=C1C#N)N |
Canonical SMILES | C(#N)C1=C(SN=C1C#N)N |
Molecular Formula and Weight
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Molecular Formula: C
H
N
S -
Molecular Weight: 150.16 g/mol
Structural Representation
The compound features a thiazole ring with amino and dicarbonitrile functional groups, which contribute to its reactivity and interaction with biological targets.
Identifiers
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IUPAC Name: 5-amino-1,2-thiazole-3,4-dicarbonitrile
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CAS Number: 100326-56-5
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PubChem CID: 21285251
Synthesis Methods
5-Aminoisothiazole-3,4-dicarbonitrile can be synthesized through various methods. One common approach involves the reaction of malononitrile with thiourea derivatives under specific conditions to form the isothiazole structure. The following table summarizes key synthesis pathways:
Synthesis Method | Key Reagents | Conditions | Yield |
---|---|---|---|
Method A | Malononitrile, Thiourea | Heat in solvent | High |
Method B | Cyanoacetic acid, Ammonium thiocyanate | Reflux in DMF | Moderate |
Anticancer Potential
Research indicates that compounds related to 5-aminoisothiazole derivatives exhibit significant anticancer activity. In vitro studies have shown that these compounds can inhibit the growth of various cancer cell lines. For instance, one study reported a mean growth inhibition (GI) value of approximately 15.72 μM against human tumor cells, suggesting promising therapeutic potential.
Other Biological Activities
Beyond anticancer effects, derivatives of this compound have demonstrated antibacterial and antifungal activities. The following table highlights some biological assays conducted on related compounds:
Biological Activity | Tested Organisms | Results |
---|---|---|
Antibacterial | E. coli | Effective inhibition at low concentrations |
Antifungal | Candida spp. | MIC values ≤ 25 µg/mL |
Applications in Drug Development
The unique structure of 5-aminoisothiazole-3,4-dicarbonitrile makes it a candidate for drug development in various therapeutic areas:
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Anticancer Drugs: Due to its activity against tumor cells.
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Antimicrobial Agents: Its efficacy against bacterial and fungal strains.
Recent studies emphasize the importance of optimizing the chemical structure to enhance bioavailability and reduce toxicity.
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